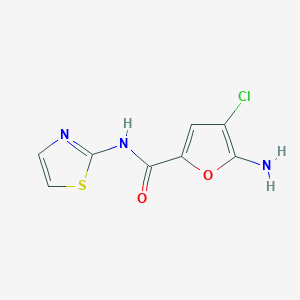![molecular formula C12H17NO4S B14211640 3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid CAS No. 819849-91-7](/img/structure/B14211640.png)
3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid, also known as homotaurine or tramiprosate, is a natural sulfonic acid found in seaweed. It is structurally similar to taurine but with an additional carbon in its chain. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of neurological conditions such as Alzheimer’s disease .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid typically involves the reaction of 3-aminopropane-1-sulfonic acid with various reagents to introduce the desired functional groups. One common method involves the use of protecting groups to selectively modify the amino and sulfonic acid groups, followed by deprotection to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the sulfonic acid group.
Reduction: Reduction reactions can target the carbonyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. Typical conditions involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonic acid group can yield sulfonates, while reduction of the carbonyl group can produce alcohol derivatives .
科学的研究の応用
3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfonic acid chemistry.
作用機序
The mechanism of action of 3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid involves its interaction with GABA receptors. It acts as a partial agonist at GABA_A receptors and an antagonist at GABA_B receptors. This dual activity helps modulate neurotransmitter release and neuronal excitability. Additionally, its ability to bind to amyloid beta peptides and prevent their aggregation is crucial in its potential therapeutic effects for Alzheimer’s disease .
類似化合物との比較
Similar Compounds
Taurine: Similar in structure but lacks the additional carbon in the chain.
GABA: Shares functional similarities in modulating neurotransmitter activity but differs structurally.
Acamprosate: A derivative of homotaurine used in the treatment of alcohol dependence.
Uniqueness
3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid is unique due to its dual activity at GABA receptors and its ability to interact with amyloid beta peptides. This combination of properties makes it a promising candidate for therapeutic applications in neurological disorders .
特性
CAS番号 |
819849-91-7 |
|---|---|
分子式 |
C12H17NO4S |
分子量 |
271.33 g/mol |
IUPAC名 |
3-[[(2R)-1-oxo-3-phenylpropan-2-yl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C12H17NO4S/c14-10-12(9-11-5-2-1-3-6-11)13-7-4-8-18(15,16)17/h1-3,5-6,10,12-13H,4,7-9H2,(H,15,16,17)/t12-/m1/s1 |
InChIキー |
FGJBOIBYUMEDGP-GFCCVEGCSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@H](C=O)NCCCS(=O)(=O)O |
正規SMILES |
C1=CC=C(C=C1)CC(C=O)NCCCS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14211560.png)
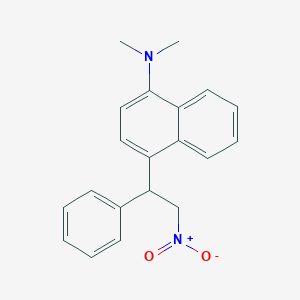
![4-[(2-Cyanoethyl)(methyl)amino]butanoic acid](/img/structure/B14211565.png)
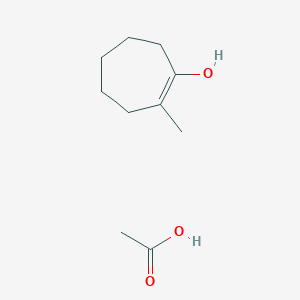
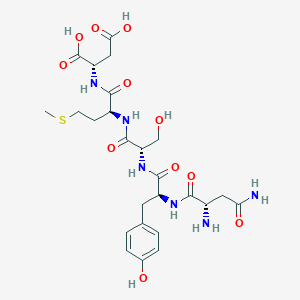
![[1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14211584.png)
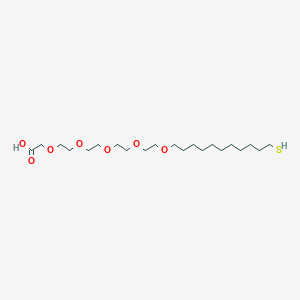
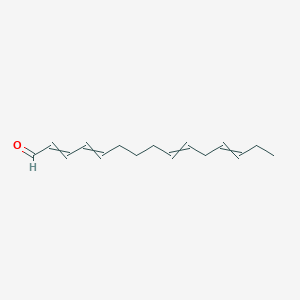
![(2R)-3-[(Pyridin-2-yl)oxy]propane-1,2-diol](/img/structure/B14211604.png)
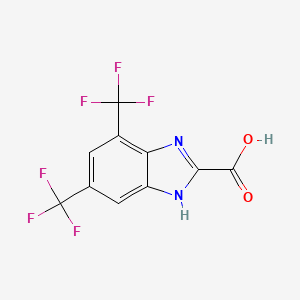
![D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14211618.png)
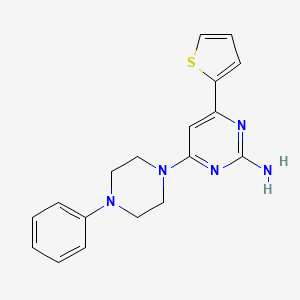
![N-{[(Prop-2-yn-1-yl)oxy]carbonyl}-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide](/img/structure/B14211623.png)
